molecular formula C22H20N6O2 B3002133 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1251708-90-3

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B3002133
CAS RN: 1251708-90-3
M. Wt: 400.442
InChI Key: SBHXCGRZRQBHMD-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-pyrazole-3-carboxamide, a class of compounds known for their diverse biological activities, including anticancer properties. The specific structure mentioned suggests a complex molecule with potential biological interactions due to the presence of multiple heterocyclic components such as pyrazole, oxadiazole, and pyridine rings.

Synthesis Analysis

The synthesis of related 1H-pyrazole-3-carboxamide derivatives involves the conversion of carboxylic acids into carboxamides, as seen in the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine to yield a corresponding carboxamide . This suggests that the synthesis of the compound would likely involve similar steps, possibly starting from a pyrazole carboxylic acid precursor, followed by functionalization with an oxadiazole and subsequent modifications to introduce the pyridyl and methylphenyl groups.

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-3-carboxamide derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The addition of various substituents to this core structure can significantly alter the compound's physical and chemical properties, as well as its biological activity . The presence of a cyclopropyl-oxadiazolyl group and a pyridyl ring in the compound of interest would contribute to its unique structural features and potential for specific biological interactions.

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazole-3-carboxamide derivatives can be influenced by the nature of their substituents. For instance, the reaction of a pyrazole carboxylic acid chloride with 2,3-diaminopyridine can lead to different products depending on the reaction conditions . Similarly, the compound may undergo various chemical reactions, such as nucleophilic substitution or addition, depending on the functional groups present and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-3-carboxamide derivatives are determined by their molecular structure. For example, the introduction of a methyl group can influence the lipophilicity of the compound, while the presence of aromatic rings can affect its electronic properties and stability . The compound's solubility, melting point, and reactivity would be key physical and chemical properties to consider in the context of its potential applications, such as in medicinal chemistry.

Relevant Case Studies

Case studies involving 1H-pyrazole-3-carboxamide derivatives have demonstrated their potential as anticancer agents, with studies showing their ability to bind to DNA and interfere with its structure and function . Additionally, the antimicrobial activity of related compounds has been evaluated, with some derivatives showing potent effects against bacteria and fungi . These case studies highlight the therapeutic potential of the compound class to which the compound belongs.

Scientific Research Applications

Insecticidal Activity

Compounds containing 1,2,4-oxadiazole rings, similar to the structure , have demonstrated significant insecticidal activities. A study by Li et al. (2013) synthesized a series of anthranilic diamides analogs with 1,2,4-oxadiazole rings, which displayed good larvicidal activities against Plutella xylostella and Spodoptera exigua. The structure-activity relationship indicated that different substituents attached to the oxadiazole ring affected insecticidal activity, suggesting potential for further modifications to enhance efficacy (Li et al., 2013).

Antimicrobial Evaluation

Novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and evaluated for antimicrobial activity. Ningaiah et al. (2014) reported that these compounds showed potent to weak antimicrobial activity, with some exhibiting significant effectiveness against bacteria and fungi. This study highlights the potential of such compounds in developing new antimicrobial agents (Ningaiah et al., 2014).

Anticancer Potential

The 1,2,4-oxadiazole ring, as part of more complex structures, has shown potential in cancer treatment. Zhang et al. (2005) discovered a novel apoptosis inducer with a 1,2,4-oxadiazole ring, which demonstrated activity against breast and colorectal cancer cell lines. This compound induced apoptosis and cell cycle arrest, indicating its potential as an anticancer agent (Zhang et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its potential as an anti-infective agent, given the known properties of 1,2,4-oxadiazoles . Additionally, its potential for fluorescence could be explored .

properties

IUPAC Name

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-3-8-17(9-4-13)25-21(29)18-12-24-28(14(18)2)19-10-7-16(11-23-19)22-26-20(27-30-22)15-5-6-15/h3-4,7-12,15H,5-6H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHXCGRZRQBHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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